molecular formula C13H10ClNO B3032905 (3-Aminophenyl)(4-chlorophenyl)methanone CAS No. 62261-26-1

(3-Aminophenyl)(4-chlorophenyl)methanone

Cat. No.: B3032905
CAS No.: 62261-26-1
M. Wt: 231.68 g/mol
InChI Key: FYWDQCUUITYDGC-UHFFFAOYSA-N
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Description

(3-Aminophenyl)(4-chlorophenyl)methanone is an organic compound with the molecular formula C13H10ClNO It is a derivative of benzophenone, where one phenyl ring is substituted with an amino group at the 3-position and the other with a chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminophenyl)(4-chlorophenyl)methanone typically involves the Friedel-Crafts acylation of 3-nitroaniline with 4-chlorobenzoyl chloride, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of anhydrous aluminum chloride as a catalyst and dichloromethane as a solvent .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (3-Aminophenyl)(4-chlorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-Aminophenyl)(4-chlorophenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Aminophenyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison:

(3-Aminophenyl)(4-chlorophenyl)methanone stands out due to its unique substitution pattern, which imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

(3-aminophenyl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWDQCUUITYDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544932
Record name (3-Aminophenyl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62261-26-1
Record name (3-Aminophenyl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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